1-Benzyl-4-(5-nitropyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-6-7-16(17-12-15)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDIVUDKPRTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-Benzyl-4-(5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form an amine under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-4-(5-nitropyridin-2-yl)piperazine is being investigated as a potential pharmacophore for developing new therapeutic agents. Its structure allows it to interact with various biological targets, making it suitable for drug design.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant binding affinity to serotonin receptors. This interaction is crucial for their potential use in treating mood disorders such as depression and anxiety. A study demonstrated that modifications to the piperazine ring can enhance the antidepressant effects by improving receptor binding properties .
Biological Studies
The compound is utilized in studies aimed at understanding its interactions with biological systems, particularly its mechanisms of action on enzymes and receptors.
Materials Science
In addition to its biological applications, this compound is explored for its potential use in synthesizing novel materials with unique properties. Its chemical reactivity allows it to participate in various reactions, such as oxidation and substitution, which can lead to the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which may interact with biological targets through hydrogen bonding and electrostatic interactions. The benzyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural analogs of 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine
Key Observations :
- N1 Substituent : Benzyl groups enhance lipophilicity and metabolic stability compared to methyl or phenyl groups, as seen in 1-methyl analogs (e.g., rapid dealkylation in metabolic studies ). Benzhydryl groups further increase steric bulk, improving receptor binding in some antimicrobial assays .
- Pyridine Modifications: The 5-nitro group at pyridine C5 enhances electron-withdrawing effects, stabilizing the piperazine ring against oxidation compared to 3-nitro isomers .
Physicochemical Properties
Table 2: Comparative physicochemical data
Key Findings :
- Solubility : The benzyl group in this compound improves aqueous solubility (60–80 μM) compared to N-phenylpiperazines (<20 μM), attributed to balanced lipophilicity (LogP ~2.8) and pKa values (~6–7) .
- Metabolic Stability : The benzyl group reduces susceptibility to oxidative dealkylation, a common metabolic pathway for N-methyl or N-phenyl analogs .
Antimicrobial Activity :
- This compound derivatives exhibit moderate activity against Gram-positive bacteria (e.g., B. subtilis) but are inactive against Gram-negative strains (E. coli, P. aeruginosa) . Comparatively, benzhydryl analogs show broader spectra, likely due to enhanced membrane penetration .
- Receptor Affinity : Piperazine nitrogens are critical for sigma receptor binding. Removing one N-atom (e.g., converting to amide) reduces sigma-2 affinity by >100-fold, as observed in PB28 analogs .
Selectivity in PARP Inhibition :
- Piperazine-substituted naphthoquinones demonstrate PARP-1 selectivity (>10-fold vs.
Metabolic and Environmental Fate
- Oxidative Transformation: The piperazine ring in this compound resists MnO₂-mediated oxidation better than fluoroquinolone-derived piperazines, where dealkylation and hydroxylation dominate .
- Metabolites : Unlike N-methylpiperazines (which form N-oxides), benzyl-substituted analogs primarily undergo nitro reduction or aromatic hydroxylation, as seen in related designer drug studies .
Biological Activity
1-Benzyl-4-(5-nitropyridin-2-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its synthesis, biological activities, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a benzyl group and a nitropyridine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of related piperazine derivatives. For example, compounds similar to this compound have been tested against various bacterial strains. A study demonstrated that piperazine derivatives exhibited significant activity against Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens . The mechanism of action involved inhibition of protein and DNA synthesis, although no effect on cell wall synthesis was observed .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Activity |
|---|---|---|
| This compound | Bacillus cereus | Active |
| This compound | Clostridium perfringens | Active |
| This compound | Bacillus subtilis | Active |
Anticancer Activity
There is emerging interest in the anticancer potential of piperazine derivatives. The structural characteristics of this compound suggest that it may interact with specific cellular targets involved in cancer progression. For instance, studies have indicated that piperazine-based compounds can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In a recent investigation, a related compound demonstrated cytotoxic effects against human cancer cell lines (e.g., A549 lung cancer cells) through the activation of apoptotic pathways. The study highlighted the importance of the nitro group in enhancing the compound's reactivity towards cellular targets .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death.
- Induction of Apoptosis : The presence of the piperazine moiety is linked to pro-apoptotic effects in cancer cells.
- Interaction with Receptors : Piperazine derivatives often exhibit affinity for neurotransmitter receptors, which may influence their pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 1-benzylpiperazine with a 5-nitropyridin-2-yl derivative under reflux conditions using polar aprotic solvents (e.g., methanol or ethanol) and a catalytic system (e.g., Pd/C). Key optimization parameters include:
- Solvent selection : Ethanol enhances reaction homogeneity and reduces side products compared to methanol .
- Catalyst loading : 5–10% Pd/C improves yield by facilitating nitro-group reduction intermediates.
- Reaction time : 12–24 hours under reflux ensures complete conversion, monitored via TLC or HPLC .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using H/C NMR, FTIR, and HRMS are critical .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Validation involves multi-step analytical characterization:
- Spectroscopic analysis :
- H NMR: Peaks at δ 2.5–3.5 ppm (piperazine CH), δ 7.2–8.2 ppm (aromatic protons) confirm backbone structure .
- FTIR: Stretching vibrations at 1520–1560 cm (nitro group) and 2800–2900 cm (C-H stretch for benzyl) .
- Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase) ensures ≥95% purity. GC-MS detects volatile byproducts .
Q. What preliminary biological screening models are used to assess the compound’s pharmacological potential?
Methodological Answer: Initial screens focus on:
- Antimicrobial activity : Agar diffusion assays (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determination .
- CNS activity : Rodent models (e.g., forced swim test for antidepressant-like effects) at 10–50 mg/kg doses .
- Toxicity : Acute toxicity studies in mice (LD determination) and cytotoxicity assays (e.g., MTT on HEK293 cells) .
Data interpretation requires normalization to controls (e.g., vehicle-treated groups) and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How does the nitro group’s position (e.g., 5-nitropyridin-2-yl vs. 3-nitropyridin-2-yl) influence bioactivity?
Methodological Answer: The nitro group’s electronic and steric effects are probed via:
- SAR studies : Compare 5-nitro and 3-nitro analogs in enzyme inhibition assays (e.g., kinase or protease panels).
- Computational modeling : Density Functional Theory (DFT) calculations reveal charge distribution differences; molecular docking (AutoDock Vina) predicts binding affinity variations to targets like 5-HT receptors .
- Experimental validation : IC values for 5-nitro derivatives show 2–3× higher potency in antioxidant assays (DPPH radical scavenging) due to enhanced electron-withdrawing effects .
Q. How can researchers resolve contradictions in reported biological activities (e.g., low toxicity vs. reduced efficacy) for modified derivatives?
Methodological Answer: Contradictions arise from structural modifications (e.g., β-cyclodextrin inclusion complexes reducing toxicity but dampening activity). Resolution strategies include:
- Dose-response reevaluation : Test wider concentration ranges (0.1–100 µM) to identify non-linear effects .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may compensate for parent compound inefficacy .
- In silico ADMET : Predict pharmacokinetic parameters (e.g., LogP, BBB permeability) to explain bioavailability discrepancies .
Q. What experimental designs are optimal for evaluating the compound’s antiplatelet or anticancer mechanisms?
Methodological Answer:
- Antiplatelet assays :
- Anticancer screens :
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7).
- ROS induction : DCFH-DA fluorescence assays correlate nitro-group reduction with oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
